molecular formula C8H4F6O B12826869 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene

Cat. No.: B12826869
M. Wt: 230.11 g/mol
InChI Key: LALQIBWYGKJQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound. Fluorinated compounds are widely used in various fields due to their unique chemical properties, such as high thermal stability and resistance to oxidation. The presence of multiple fluorine atoms in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable aromatic precursor is treated with fluorinating agents under controlled conditions. For example, the reaction of 1-trifluoromethoxy-4-(trifluoromethyl)benzene with difluoromethylating reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acids, while substitution reactions can produce various functionalized aromatic compounds .

Scientific Research Applications

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorinated functional groups. The highly electronegative fluorine atoms can form strong interactions with biological molecules, affecting their function. For example, the compound can modulate enzyme activity or disrupt cell membrane integrity by interacting with specific proteins or lipids .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which enhance its reactivity and stability. These properties make it a valuable intermediate in various chemical syntheses and applications .

Properties

Molecular Formula

C8H4F6O

Molecular Weight

230.11 g/mol

IUPAC Name

2-(difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H4F6O/c9-4-1-2-6(15-8(12,13)14)5(3-4)7(10)11/h1-3,7H

InChI Key

LALQIBWYGKJQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.